2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione is a compound belonging to the class of quinones Quinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with substituted benzene derivatives. For instance, starting from commercially available 1,3-dimethoxybenzene, the compound can be synthesized through a series of reactions including alkylation and oxidation . The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and applications.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other biologically active quinones.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, particularly in cancer treatment.
Industry: The compound’s antimicrobial properties make it useful in developing antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein . The compound also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: This compound has a shorter alkyl chain but exhibits similar biological activities.
2,5-dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Another derivative with similar cytotoxic properties.
Uniqueness
2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione is unique due to its long nonadecyl chain, which may enhance its lipophilicity and cellular uptake. This structural feature could potentially improve its efficacy as an anticancer agent compared to its shorter-chain analogs.
Properties
Molecular Formula |
C26H42O4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(28)23(27)21-24(30-2)26(22)29/h10-11,21,28H,3-9,12-20H2,1-2H3/b11-10- |
InChI Key |
QMSKBZUESOBMOM-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Origin of Product |
United States |
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